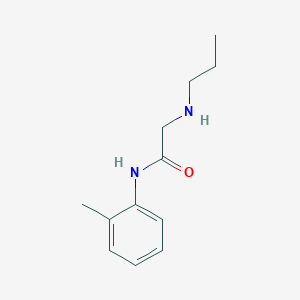

N-(2-methylphenyl)-2-(propylamino)acetamide

説明

BenchChem offers high-quality N-(2-methylphenyl)-2-(propylamino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylphenyl)-2-(propylamino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(2-methylphenyl)-2-(propylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-8-13-9-12(15)14-11-7-5-4-6-10(11)2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKBTCCRGMGZOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)NC1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328616 |

Source

|

| Record name | N-(2-Methylphenyl)-N~2~-propylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145133-92-2 |

Source

|

| Record name | N-(2-Methylphenyl)-N~2~-propylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of N-(2-methylphenyl)-2-(propylamino)acetamide

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible synthesis protocol for N-(2-methylphenyl)-2-(propylamino)acetamide, a compound of interest in pharmaceutical research and development. The synthesis is presented as a two-step process commencing with the N-acylation of o-toluidine to form the key intermediate, 2-chloro-N-(2-methylphenyl)acetamide, followed by a nucleophilic substitution with propylamine. This document offers a detailed, step-by-step methodology, an exploration of the underlying reaction mechanisms, safety protocols, and methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in the field of drug development, providing them with the necessary information to perform this synthesis efficiently and safely.

Introduction and Significance

N-(2-methylphenyl)-2-(propylamino)acetamide belongs to the class of N-aryl aminoacetamides, a scaffold found in numerous biologically active molecules. Its structural similarity to local anesthetics like lidocaine and prilocaine suggests its potential for investigation in pain management and related therapeutic areas. The compound is also recognized as "Prilocaine EP Impurity G," highlighting its relevance in the quality control and analysis of the widely used anesthetic, prilocaine.[1][2] A reliable and well-documented synthesis protocol is therefore crucial for obtaining high-purity material for pharmacological screening, analytical standard development, and further chemical derivatization.

This guide presents a logical and field-proven synthetic strategy, emphasizing the rationale behind the choice of reagents, reaction conditions, and purification techniques.

Synthetic Strategy and Mechanism

The synthesis of N-(2-methylphenyl)-2-(propylamino)acetamide is efficiently achieved through a two-step sequence. This approach is predicated on fundamental and well-established organic reactions, ensuring a high degree of success and scalability.

Overall Synthetic Scheme:

Caption: Overall two-step synthesis of the target compound.

Step 1: Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide (Intermediate)

The first step involves the N-acylation of o-toluidine with chloroacetyl chloride. This is a classic Schotten-Baumann type reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride.[3]

Mechanism: The lone pair of electrons on the nitrogen atom of o-toluidine initiates a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the stable amide product. A base, such as sodium acetate or potassium carbonate, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4]

Caption: Mechanism of N-acylation.

Step 2: Synthesis of N-(2-methylphenyl)-2-(propylamino)acetamide

The second step is a nucleophilic substitution reaction. The chloroacetamide intermediate is treated with propylamine. The propylamine acts as a nucleophile, displacing the chloride ion.

Mechanism: The reaction proceeds via an SN2 mechanism. The nitrogen atom of propylamine, being a good nucleophile, attacks the carbon atom bearing the chlorine. The carbon-chlorine bond is broken, and a new carbon-nitrogen bond is formed. A base is required to neutralize the hydrogen chloride formed during the reaction. Often, an excess of the amine nucleophile (propylamine in this case) can serve as the base. Alternatively, an inorganic base like potassium carbonate can be used.[5][6]

Caption: Mechanism of Nucleophilic Substitution.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| o-Toluidine | Reagent | Sigma-Aldrich |

| Chloroacetyl chloride | Reagent | Sigma-Aldrich |

| Propylamine | Reagent | Sigma-Aldrich |

| Acetic Acid, Glacial | ACS | Fisher Scientific |

| Sodium Acetate, Anhydrous | ACS | Fisher Scientific |

| Ethanol, 200 Proof | ACS | Fisher Scientific |

| Potassium Carbonate, Anhydrous | ACS | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS | Fisher Scientific |

| Ethyl Acetate | ACS | Fisher Scientific |

| Hexanes | ACS | Fisher Scientific |

| Anhydrous Magnesium Sulfate | ACS | Fisher Scientific |

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluidine (10.7 g, 0.1 mol) in 100 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add a saturated solution of sodium acetate in acetic acid (prepared by dissolving anhydrous sodium acetate in glacial acetic acid until saturation) or anhydrous sodium acetate powder (12.3 g, 0.15 mol) portion-wise to the reaction mixture.

-

Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(2-methylphenyl)acetamide as white crystals. Dry the product in a vacuum oven.[4]

Step 2: Synthesis of N-(2-methylphenyl)-2-(propylamino)acetamide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried 2-chloro-N-(2-methylphenyl)acetamide (9.2 g, 0.05 mol) and anhydrous potassium carbonate (13.8 g, 0.1 mol).

-

Add 150 mL of ethanol to the flask.

-

To this suspension, add propylamine (5.9 g, 0.1 mol).

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol mobile phase).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

-

Dissolve the crude product in 100 mL of ethyl acetate and wash with 2 x 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure N-(2-methylphenyl)-2-(propylamino)acetamide.

Characterization and Data

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Chloro-N-(2-methylphenyl)acetamide | C₉H₁₀ClNO | 183.64 | White crystalline solid | 37394-93-7 |

| N-(2-methylphenyl)-2-(propylamino)acetamide | C₁₂H₁₈N₂O | 206.29 | Off-white solid or viscous oil | 145133-92-2 |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) of N-(2-methylphenyl)-2-(propylamino)acetamide:

-

δ (ppm): ~8.0-8.2 (br s, 1H, NH-amide), ~7.1-7.4 (m, 4H, Ar-H), ~3.4 (s, 2H, -CO-CH₂-N-), ~2.6 (t, 2H, -N-CH₂-CH₂-CH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.5-1.6 (m, 2H, -N-CH₂-CH₂-CH₃), ~0.9 (t, 3H, -N-CH₂-CH₂-CH₃).

-

-

¹³C NMR (CDCl₃, 100 MHz) of N-(2-methylphenyl)-2-(propylamino)acetamide:

-

δ (ppm): ~170 (C=O), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~125 (Ar-C), ~124 (Ar-C), ~55 (-CO-CH₂-N-), ~52 (-N-CH₂-CH₂-CH₃), ~22 (-N-CH₂-CH₂-CH₃), ~18 (Ar-CH₃), ~11 (-N-CH₂-CH₂-CH₃).

-

-

IR (KBr, cm⁻¹):

-

~3300 (N-H stretching, amide), ~3250 (N-H stretching, amine), ~2960, 2870 (C-H stretching, aliphatic), ~1660 (C=O stretching, amide I), ~1540 (N-H bending, amide II), ~1490, 1450 (C=C stretching, aromatic).

-

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, lab coat, and nitrile gloves are mandatory at all times. All operations should be performed in a well-ventilated fume hood.

Reagent Hazards:

-

o-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

-

Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water.[1][7] Handle with extreme care in a fume hood.

-

Propylamine: Flammable liquid and corrosive. Causes skin and eye burns.

Waste Disposal: All organic and aqueous waste must be disposed of in appropriately labeled waste containers in accordance with institutional and local regulations.

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis for N-(2-methylphenyl)-2-(propylamino)acetamide. The described protocol is based on fundamental organic reactions and provides a clear pathway for obtaining the target compound with good purity. The detailed experimental procedures, mechanistic insights, and safety precautions are intended to equip researchers with the necessary knowledge for a successful and safe synthesis. The characterization data provided serves as a benchmark for product verification.

References

- Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

-

ChemWhat. (n.d.). Prilocaine EP Impurity G CAS#: 145133-92-2. Retrieved from [Link]

- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.

- Merck KGaA. (2025).

- Pascual, A., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide.

-

PubChem. (n.d.). Acetamide, 2-chloro-N-(2-methylphenyl)-. Retrieved from [Link]

- Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.

- Tähtinen, P., et al. (2004). Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring.

- Zholdasbayeva, A. K., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Prilocaine EP Impurity G | CAS No- 145133-92-2 | NA [chemicea.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Abstract

This technical guide provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships (SAR), and pharmacological evaluation of N-aryl-α-aminoacetamide local anesthetics. While the specific compound N-(2-methylphenyl)-2-(propylamino)acetamide serves as the conceptual archetype for this class, this paper will use the clinically significant and structurally analogous compound, Prilocaine , as a primary case study due to the extensive availability of empirical data. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and detailed experimental protocols to guide the discovery and evaluation of novel local anesthetic agents.

Introduction and Chemical Classification

Local anesthetics are a class of drugs that reversibly block nerve signal transmission, producing a temporary loss of sensation in a localized area of the body.[1] They are fundamentally characterized by a three-part molecular structure: a lipophilic aromatic ring, a hydrophilic amine group, and an intermediate chain that links them.[2] The nature of this intermediate link—either an ester or an amide—divides local anesthetics into two major classes.[3]

The compound of interest, N-(2-methylphenyl)-2-(propylamino)acetamide, belongs to the amino-amide class. These agents are known for their chemical stability in solution and are primarily metabolized by hepatic enzymes.[4] This contrasts with amino-ester anesthetics, which are rapidly hydrolyzed in the plasma by pseudocholinesterases.[4] The stability and metabolic profile of the amide class generally result in a longer duration of action and a lower incidence of allergic reactions.

This guide will explore the core scientific principles governing this class of compounds, using Prilocaine, N-(2-methylphenyl)-2-(propylamino)propanamide, as a well-documented exemplar to illustrate key concepts in synthesis, mechanism, and evaluation.

Synthesis of N-Aryl-α-Aminoacetamides: A General Workflow

The synthesis of prilocaine and its analogs, including the target compound, typically follows a reliable two-step process rooted in fundamental organic chemistry principles. The causality behind this workflow is the strategic formation of two key bonds: the amide linkage and the C-N bond of the tertiary amine.

Step 1: N-Acylation of the Aromatic Amine The process begins with the acylation of an appropriate aniline derivative. For prilocaine and our target compound, the starting material is o-toluidine (2-methylaniline). This is reacted with an α-halo acyl halide, such as 2-chloropropionyl chloride for prilocaine, in the presence of a base (e.g., potassium carbonate). The base is critical as it neutralizes the hydrochloric acid byproduct, driving the reaction to completion. This step forms the stable amide bond and yields an intermediate, 2-chloro-N-(2-methylphenyl)propanamide.

Step 2: Nucleophilic Substitution to Form the Tertiary Amine The α-chloro intermediate is then subjected to a nucleophilic substitution reaction with the desired secondary amine. In the case of prilocaine, this is propylamine. The nitrogen atom of propylamine acts as a nucleophile, displacing the chlorine atom to form the final product. This reaction is often heated to increase the rate of substitution.

Caption: Conceptual diagram of local anesthetic Structure-Activity Relationships (SAR).

Pharmacokinetics, Metabolism, and Toxicology

Metabolism: Prilocaine, like other N-aryl amides, is primarily metabolized in the liver through enzymatic hydrolysis of the amide bond by amidases. T[5][6]his cleavage yields two primary metabolites: o-toluidine and N-propylalanine.

[6]Toxicology Profile - Methemoglobinemia: A key toxicological consideration specific to prilocaine and other anesthetics derived from o-toluidine is the risk of methemoglobinemia . T[6][7]he o-toluidine metabolite is a potent oxidizing agent that can convert the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. M[6]ethemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis if levels become significantly elevated. T[7]his risk is dose-dependent, with methemoglobinemia typically occurring at doses exceeding 8 mg/kg. T[8]his unique toxicological profile is a critical consideration in the clinical use and further development of N-(2-methylphenyl) substituted anesthetics.

Key Experimental Evaluation Protocols

The evaluation of novel anesthetic compounds requires a combination of in vitro and in vivo assays to determine potency, mechanism, efficacy, and safety.

In Vitro Protocol: Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol is the gold standard for characterizing the interaction of a compound with ion channels.

[9]Objective: To determine the concentration-dependent inhibition (IC₅₀) of voltage-gated sodium channels by the test compound.

Methodology:

-

Cell Preparation: Use a cell line that stably expresses the desired human sodium channel subtype (e.g., HEK293 cells expressing hNaᵥ1.7). Culture cells to 70-80% confluency.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal". Apply a brief pulse of stronger suction to rupture the cell membrane, achieving the whole-cell configuration. This allows control of the intracellular voltage and measurement of total current across the cell membrane.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).

-

Elicit Currents: Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to activate the sodium channels, and record the resulting inward sodium current.

-

Compound Application: Perfuse the cell with a baseline extracellular solution, then switch to solutions containing increasing concentrations of the test compound (e.g., 1 µM, 10 µM, 100 µM). Record the sodium current at each concentration after allowing for equilibration.

-

Data Analysis: Measure the peak sodium current amplitude at each concentration. Normalize the current to the baseline (control) response and plot the percent inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Protocol: Rodent Sciatic Nerve Block Model

This model assesses the functional anesthetic efficacy (onset, duration, and degree of block) in a living organism.

Objective: To measure the duration and intensity of sensory and motor blockade following perineural injection of the test compound.

Methodology:

-

Animal Preparation: Acclimate adult Sprague-Dawley rats to the testing environment and handling procedures. A[10]nesthetize the animal briefly with isoflurane for the injection procedure.

-

Nerve Localization: Identify the sciatic notch between the greater trochanter and the ischial tuberosity. Use a nerve stimulator with an insulated needle to elicit a motor response (e.g., paw twitch) at a low current (e.g., 0.2-0.5 mA) to confirm proximity to the sciatic nerve. 3. Injection: Once the needle is correctly positioned, inject a small volume (e.g., 0.2 mL) of the test compound solution or vehicle control. 4. Sensory Block Assessment (Nociception): At set time intervals (e.g., 15, 30, 60, 90, 120 minutes), assess the sensory block using a thermal stimulus (e.g., Hargreaves radiant heat test). Measure the withdrawal latency of the paw from the heat source. An increased latency compared to baseline or the contralateral limb indicates a sensory block.

-

Motor Block Assessment: At the same time intervals, assess motor function. This can be done by observing gait, measuring grip strength, or evaluating the extensor postural thrust. A[10] score is assigned based on the degree of impairment.

-

Data Analysis: Plot the sensory latency and motor score against time for each animal and treatment group. The duration of the block is defined as the time until the measurements return to baseline. The area under the curve (AUC) can be calculated to quantify the total anesthetic effect.

Conclusion

The N-aryl-α-aminoacetamide scaffold, exemplified by prilocaine, represents a robust and versatile platform for the development of local anesthetic agents. A thorough understanding of the synthetic pathways, the intricate mechanism of sodium channel blockade, and the critical structure-activity relationships is essential for any researcher in this field. The toxicological profile, particularly the potential for methemoglobinemia with o-toluidine derivatives, must be a central consideration in the design of safer, more effective compounds. The experimental protocols detailed herein provide a validated framework for the comprehensive evaluation of novel anesthetic candidates, from molecular interaction to functional outcome.

References

-

Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 52-61. Available at: [Link]

-

Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90-102. Available at: [Link]

-

Featherstone, P., & Patel, B. (2020). Basic pharmacology of local anaesthetics. BJA Education, 20(2), 47-52. Available at: [Link]

-

Kaye, A. D., & Urman, R. D. (2023). Topical, Local, and Regional Anesthesia and Anesthetics. StatPearls. Available at: [Link]

-

Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available at: [Link]

-

Osmosis.org. (2022). Local anesthetics - pharmacology. YouTube. Available at: [Link]

-

LITFL. (2021). Local Anaesthetics - Part One. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. ijper.org. Available at: [Link]

-

Wilburn-Goo, D., & Vasan, H. (1999). Prilocaine-induced methemoglobinemia. Journal of the American Dental Association, 130(3), 399-401. Available at: [Link]

-

ACS Omega. (2023). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. ACS Publications. Available at: [Link]

-

Vree, T. B., et al. (1995). Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity. British Journal of Clinical Pharmacology, 40(5), 453-457. Available at: [Link]

-

Thalhammer, J. G., et al. (1995). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesiology, 82(4), 1013-1025. Available at: [Link]

-

Molecules. (2022). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. MDPI. Available at: [Link]

-

The Journal of Physiology. (1998). Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells. Wiley Online Library. Available at: [Link]

-

Centers for Disease Control and Prevention. (1994). Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993. MMWR, 43(35), 655-657. Available at: [Link]

-

Arthur, G. R., et al. (1979). Pharmacokinetic and clinical pharmacological studies with mepivacaine and prilocaine. British Journal of Anaesthesia, 51(6), 481-485. Available at: [Link]

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Available at: [Link]

- Google Patents. (2016). Preparation method of prilocaine base.

-

The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

-

Cureus. (2022). A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure. Available at: [Link]

-

ResearchGate. (2020). Dermal Pharmacokinetics of Lidocaine, Prilocaine and their Metabolites from Topical Dermatological Drug Products. Available at: [Link]

-

The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Available at: [Link]

-

DrugBank Online. (2020). Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions. Available at: [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

-

Loma Linda University. (1977). Structure activity relationship of lidocaine type local anesthetics. Available at: [Link]

-

International Journal of Chemical and Biological Sciences. (2023). Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid by skipping the use of thionyl chloride. Available at: [Link]

-

Anesthesiology. (1992). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Lippincott Williams & Wilkins. Available at: [Link]

-

PubMed. (1986). Absorption of lidocaine and prilocaine after application of a eutectic mixture of local anesthetics (EMLA) on normal and diseased skin. Available at: [Link]

-

ResearchGate. (2006). N -(2-Acetylphenyl)acetamide. Available at: [Link]

-

Frontiers in Pharmacology. (2019). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Available at: [Link]

-

European Journal of Anaesthesiology. (2006). Risk factors for prilocaine-induced methaemoglobinaemia following peripheral regional anaesthesia. Cambridge University Press. Available at: [Link]

-

Wikipedia. (n.d.). Prilocaine. Available at: [Link]

-

ResearchGate. (2015). The Patch Clamp Technique in Ion Channel Research. Available at: [Link]

-

Journal of Pain Research. (2023). Evaluation of a New Method of Sciatic Nerve Block: A Prospective Pilot Study. Dove Press. Available at: [Link]

-

JoVE. (2023). Patch Clamp Electrophysiology: Principle & Applications. Available at: [Link]

-

PubMed Central. (2015). Toxic Methemoglobinemia Caused by Prilocaine: Presentation of Two Cases. Available at: [Link]

- Google Patents. (2015). A kind of preparation method of prilocaine hydrochloride.

-

Semantic Scholar. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. Available at: [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-N%E2%80%90Alkyl-2-(3-phenyl-quinox-Al-Tel-Al-Qawasmeh/c5598696b0577fc2433e382d56d1172a58572b15]([Link]

-

PubMed. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Available at: [Link]

-

PubMed Central. (2021). Ultrasound‐guided sciatic nerve block at the midthigh level in a porcine model: A descriptive study. Available at: [Link]

-

PubChem. (n.d.). Prilocaine. Available at: [Link]

-

YouTube. (2011). How To: Ultrasound Guided Subgluteal Sciatic Nerve Block Scanning Technique. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. partone.litfl.com [partone.litfl.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]

- 7. Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions_Chemicalbook [chemicalbook.com]

- 8. Methemoglobinemia caused by a low dose of prilocaine during general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jove.com [jove.com]

- 10. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(2-methylphenyl)-2-(propylamino)acetamide in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Acetamide Derivative

N-(2-methylphenyl)-2-(propylamino)acetamide is a small molecule belonging to the broad class of acetamide derivatives. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—an N-(2-methylphenyl) group and a 2-(propylamino)acetamide core—are present in a variety of biologically active compounds. Derivatives of acetamide are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.

The N-(2-methylphenyl) moiety, also known as the o-tolyl group, is a feature of several compounds with diverse biological activities. The acetamide backbone is a common scaffold in medicinal chemistry, valued for its ability to form hydrogen bonds and its metabolic stability. The presence of a propylamino side chain can influence the compound's lipophilicity and its potential interactions with cellular targets.

Given the pharmacological activities of structurally related molecules, it is hypothesized that N-(2-methylphenyl)-2-(propylamino)acetamide may possess anti-inflammatory and/or cytotoxic properties. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound, focusing on assays to investigate its potential effects on inflammation and cancer cell proliferation.

Compound Information

| Property | Value | Source |

| IUPAC Name | N-(2-methylphenyl)-2-(propylamino)acetamide | - |

| Molecular Formula | C12H18N2O | - |

| Molecular Weight | 206.28 g/mol | - |

| CAS Number | Not available. A structurally similar compound, N-(2-Methylphenyl)acetamide, has the CAS number 120-66-1.[1][2] | PubChem |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in DMSO and ethanol. Limited solubility in aqueous solutions. | - |

Safety and Handling

As with any uncharacterized chemical, N-(2-methylphenyl)-2-(propylamino)acetamide should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.[2]

-

Handling: Avoid inhalation of dust or powder. Handle in a well-ventilated area or a chemical fume hood.[3] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Workflows

Workflow for Investigating Anti-Inflammatory Activity

Caption: Workflow for assessing the anti-inflammatory potential of the compound.

Workflow for Investigating Cytotoxic Activity

Caption: Workflow for evaluating the cytotoxic potential of the compound on cancer cell lines.

Protocols

Preparation of Stock Solution

The quality and accuracy of your stock solution are critical for reproducible results.

Rationale: N-(2-methylphenyl)-2-(propylamino)acetamide is predicted to have low aqueous solubility. Therefore, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended for preparing a concentrated stock solution.

Materials:

-

N-(2-methylphenyl)-2-(propylamino)acetamide powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.

-

Dissolving: Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM). To calculate the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Anti-Inflammatory Activity Assays

These protocols are designed to assess the compound's ability to modulate inflammatory responses in macrophage cell lines.

Cell Lines:

-

RAW 264.7: A murine macrophage-like cell line.

-

THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells.[4]

Culture Media:

-

RAW 264.7: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

THP-1: RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

Protocol for THP-1 Differentiation:

-

Seeding: Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a T75 flask.[5]

-

Differentiation: To differentiate into macrophage-like cells, treat the THP-1 monocytes with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[6]

-

Resting: After PMA treatment, remove the PMA-containing medium, wash the adherent cells gently with sterile PBS, and add fresh culture medium. Allow the cells to rest for 24 hours before proceeding with experiments.[6]

Rationale: It is crucial to determine the concentration range at which the compound is not cytotoxic to the cells, to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT assay measures cell viability based on the metabolic activity of mitochondria.[7]

Procedure:

-

Seeding: Seed differentiated THP-1 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at room temperature.[9]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Rationale: Nitric oxide is a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay is a colorimetric method to measure nitrite, a stable breakdown product of NO.[10]

Procedure:

-

Seeding and Treatment: Seed differentiated THP-1 or RAW 264.7 cells in a 96-well plate as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

-

Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in the cell culture supernatant.[11][12][13]

Procedure:

-

Cell Treatment: Treat the cells as described in the NO production assay (seeding, pre-treatment with compound, and LPS stimulation).

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[14][15][16][17][18][19][20]

-

Analysis: Calculate the concentration of TNF-α and IL-6 in the supernatants based on the standard curves generated.

Cytotoxicity Assays in Cancer Cell Lines

These protocols are designed to evaluate the compound's potential to inhibit the proliferation of cancer cells.

Cell Lines:

Culture Media:

-

HeLa: DMEM or EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[22]

-

A549: F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

Rationale: This assay will determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50), a key indicator of cytotoxic potency.[8][31]

Procedure:

-

Seeding: Seed HeLa or A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

-

MTT Assay: Perform the MTT assay as described in section 2.2.

-

Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of N-(2-methylphenyl)-2-(propylamino)acetamide

| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |

| 0 (Vehicle) | 100 ± 5 | 100 ± 8 | 100 ± 7 | 100 ± 9 |

| 1 | 98 ± 4 | 92 ± 6 | 95 ± 5 | 93 ± 7 |

| 5 | 95 ± 6 | 75 ± 5 | 80 ± 6 | 78 ± 8 |

| 10 | 92 ± 5 | 55 ± 7 | 60 ± 8 | 58 ± 6 |

| 25 | 88 ± 7 | 30 ± 6 | 35 ± 5 | 32 ± 7 |

| 50 | 65 ± 8 | 15 ± 4 | 20 ± 6 | 18 ± 5 |

Table 2: Hypothetical Cytotoxic Activity (IC50) of N-(2-methylphenyl)-2-(propylamino)acetamide

| Cell Line | IC50 (µM) after 72h |

| HeLa | 15.8 |

| A549 | 22.5 |

| Normal Fibroblasts (e.g., MRC-5) | > 100 |

References

- Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) MSDS# 10519. Acros Organics.

- Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2).

- PubChem. N-(2-Methylphenyl)(N-2H)acetamide.

- U.S. Environmental Protection Agency. Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)- - Substance Details.

- Human IL-6 ELISA Kit User Guide (Pub.No. MAN0016557 A.0 (30)). (2020). Thermo Fisher Scientific.

- iGEM. (2020). Passaging of HeLa cells.

- Abcam. MTT assay protocol.

- A549 Cell Subculture Protocol.

- Chanput, W., et al. (2014). THP-1 cell line: an in vitro cell model for immune-modulation approach. Journal of Immunotoxicology, 11(4), 323-331.

- Sigma-Aldrich. Nitrite Assay Kit (Griess Reagent).

- Human TNF-α ELISA Kit Product Information Sheet (Pub. No. MAN0003931 5.0 (32)). Thermo Fisher Scientific.

- ECHEMI. N-(2-Methylphenyl)

- Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.

- protocols.io. (2017). Cell culture of 7721 or HeLa cells.

- Nanopartikel.info. Culturing A549 cells.

- Griess Reagent Kit, for nitrite quantitation Product Information Sheet (Pub.No. MAN0001938 B). (2024). Thermo Fisher Scientific.

- Provost, J. J., & Wallert, M. A. (1998).

- Sigma-Aldrich. Human IL-6 ELISA Kit.

- ATCC.

- Fisher Scientific.

- Biomedica. Human IL-6 ELISA.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- TCI Chemicals.

- REPROCELL.

- MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit.

- Nanopartikel.info.

- protocols.io. (2019). Protocol Griess Test.

- Ubigene. Cell Use Instruction - Hela Cell Line.

- Sigma-Aldrich.

- protocols.io. (2023). MTT (Assay protocol).

- TNF-α (free) ELISA.

- Bio-protocol. (2015). Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells.

- ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course.

- Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6).

- Cayman Chemical. Interleukin-6 (human) ELISA Kit.

- Promega Corpor

- ELK Biotechnology. Human IL6(Interleukin 6) ELISA Kit.

- Elabscience. Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit.

- ATCC.

- ResearchGate.

- UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking.

- ScienCell Research Labor

- HeLa Cell Line User Guide.

Sources

- 1. N-(2-Methylphenyl)(N-~2~H)acetamide | C9H11NO | CID 138396015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. westliberty.edu [westliberty.edu]

- 4. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 5. nanopartikel.info [nanopartikel.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. atcc.org [atcc.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bmgrp.com [bmgrp.com]

- 16. mpbio.com [mpbio.com]

- 17. novamedline.com [novamedline.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. elkbiotech.com [elkbiotech.com]

- 20. file.elabscience.com [file.elabscience.com]

- 21. static.igem.org [static.igem.org]

- 22. Cell culture of 7721 or HeLa cells [protocols.io]

- 23. ubigene.us [ubigene.us]

- 24. researchgate.net [researchgate.net]

- 25. editxor.com [editxor.com]

- 26. A549 Cell Subculture Protocol [a549.com]

- 27. nanopartikel.info [nanopartikel.info]

- 28. reprocell.com [reprocell.com]

- 29. atcc.org [atcc.org]

- 30. genome.ucsc.edu [genome.ucsc.edu]

- 31. MTT (Assay protocol [protocols.io]

Preclinical In Vivo Evaluation of N-(2-methylphenyl)-2-(propylamino)acetamide: A Comprehensive Application Guide

This document provides a detailed framework for the in vivo experimental design to characterize N-(2-methylphenyl)-2-(propylamino)acetamide, a known impurity of the widely used local anesthetic, Articaine. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical safety and efficacy assessment. The protocols outlined herein are designed to provide a comprehensive understanding of the compound's pharmacokinetic profile, potential local anesthetic activity, and toxicological liabilities, adhering to international regulatory guidelines.

Introduction

N-(2-methylphenyl)-2-(propylamino)acetamide, also identified as Articaine impurity C, is a molecule of significant interest in the pharmaceutical industry due to its structural relationship with Articaine. As an impurity, its biological activity and safety profile must be rigorously evaluated to ensure the quality and safety of the parent drug product. This guide proposes a tiered, logical progression of in vivo studies, beginning with fundamental pharmacokinetic characterization, moving to efficacy screening based on its structural similarity to a local anesthetic, and culminating in a thorough toxicological assessment. The causality behind each experimental choice is explained to provide a robust, self-validating system for its preclinical evaluation.

Part 1: Pharmacokinetic Profiling

A fundamental understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount. These studies are crucial for dose selection in subsequent efficacy and toxicology studies and for predicting its behavior in humans.

Single-Dose Pharmacokinetic Study in Rats

Rationale: This initial study aims to determine the basic pharmacokinetic parameters of N-(2-methylphenyl)-2-(propylamino)acetamide following intravenous and subcutaneous administration. The intravenous route provides data on distribution and elimination, while the subcutaneous route is relevant to its potential local anesthetic application.

Protocol:

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, n=3-4 per sex per time point).

-

Compound Formulation: The compound should be dissolved in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol in saline). The formulation's stability and solubility should be confirmed prior to the study.

-

Dosing:

-

Intravenous (IV): A single bolus injection via the tail vein at a low dose (e.g., 1 mg/kg).

-

Subcutaneous (SC): A single injection in the dorsal region at a dose relevant for potential local administration (e.g., 5 mg/kg).

-

-

Blood Sampling: Serial blood samples (approx. 100-150 µL) are collected from the saphenous or jugular vein at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).[1]

-

Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of N-(2-methylphenyl)-2-(propylamino)acetamide in plasma samples is quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation:

| Parameter | Intravenous (IV) | Subcutaneous (SC) |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC(0-t) (ngh/mL) | ||

| AUC(0-inf) (ngh/mL) | ||

| t1/2 (h) | ||

| CL (L/h/kg) | ||

| Vd (L/kg) | ||

| Bioavailability (%) | N/A |

Part 2: Efficacy Assessment - Local Anesthetic Activity

Given the structural similarity to Articaine, it is prudent to investigate whether N-(2-methylphenyl)-2-(propylamino)acetamide possesses local anesthetic properties.

Rodent Model of Infiltration Anesthesia

Rationale: This model directly assesses the ability of the compound to block sensory nerve conduction following local infiltration, a key characteristic of local anesthetics. The mouse vocalization response to an electrical stimulus is a quantifiable and reliable measure of analgesia.[2]

Protocol:

-

Animal Model: Male Swiss Webster mice (25-30 g, n=8-10 per group).

-

Groups:

-

Vehicle control (e.g., saline)

-

Positive control: Articaine (e.g., 2%)

-

N-(2-methylphenyl)-2-(propylamino)acetamide (at least 3 dose levels, e.g., 0.5%, 1%, 2%)

-

-

Procedure:

-

Baseline Threshold: Determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdomen.[2]

-

Administration: Administer a subcutaneous injection of the test or control article into the abdominal skin.[2]

-

Anesthetic Assessment: At various time points post-injection (e.g., 5, 15, 30, 45, 60 minutes), re-apply the electrical stimulus and record the presence or absence of a vocalization response. The duration of anesthesia is the time until the vocalization response returns to baseline.[2]

-

-

Endpoint: Duration of sensory block (in minutes).

Data Presentation:

| Treatment Group | Dose (%) | Mean Duration of Anesthesia (min) ± SEM |

| Vehicle Control | N/A | |

| Articaine | 2 | |

| Test Compound | 0.5 | |

| Test Compound | 1 | |

| Test Compound | 2 |

Part 3: Toxicology and Safety Evaluation

As an impurity, a thorough safety assessment is critical. This involves evaluating potential local and systemic toxicity, as well as genotoxicity.

Acute Systemic Toxicity

Rationale: To determine the potential for systemic toxicity after a single exposure and to estimate the median lethal dose (LD50), following established international guidelines.

Protocol:

-

Animal Model: Female Sprague-Dawley rats (8-10 weeks old), as they are often more sensitive.

-

Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).[3]

-

Procedure: A stepwise procedure with 3 animals per step. The starting dose is selected based on available data, and subsequent dosing is determined by the observed mortality and morbidity.[3] Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoints: Clinical signs of toxicity, body weight changes, and mortality.

Local Tolerance at the Injection Site

Rationale: To assess the local reaction to the compound at the site of administration, which is crucial for a potential locally administered substance.

Protocol:

-

Animal Model: Sprague-Dawley rats (n=5 per group).

-

Procedure: Administer a single subcutaneous injection of the test compound at a high concentration and a control (vehicle). Observe the injection site for signs of erythema, edema, and other reactions at 24, 48, and 72 hours post-injection.[4]

-

Histopathology: At the end of the observation period, the injection sites are excised, fixed, and processed for histopathological examination to assess for inflammation, necrosis, and other pathological changes.[4][5]

Genotoxicity Assessment

Rationale: As a drug impurity, it is essential to assess the mutagenic potential of N-(2-methylphenyl)-2-(propylamino)acetamide, in line with ICH M7 guidelines.[6]

Initial Assessment (In Silico):

-

Conduct a computational toxicology assessment using (Q)SAR models to predict the mutagenic potential based on the chemical structure.[7]

In Vitro Follow-up (if necessary):

-

If structural alerts are identified, a bacterial reverse mutation assay (Ames test) should be performed to experimentally assess mutagenicity.[7]

In Vivo Follow-up (if necessary):

-

If the Ames test is positive, an in vivo mutagenicity study, such as the rodent bone marrow micronucleus test, would be warranted to determine if the mutagenic potential translates to a whole animal system.

Visualizations

Experimental Workflow Diagram

Caption: Tiered approach for the in vivo evaluation of N-(2-methylphenyl)-2-(propylamino)acetamide.

Local Anesthetic Efficacy Testing Workflow

Caption: Workflow for assessing local anesthetic efficacy in a mouse model.

Conclusion

The proposed in vivo experimental design provides a comprehensive and scientifically rigorous approach to characterize N-(2-methylphenyl)-2-(propylamino)acetamide. By systematically evaluating its pharmacokinetic properties, potential for local anesthetic activity, and toxicological profile, researchers can generate the necessary data to inform risk assessments and ensure the safety and quality of Articaine-containing pharmaceutical products. Adherence to international guidelines and a logical, stepwise progression of studies are paramount for a successful and defensible preclinical evaluation.

References

-

Moldovan, M., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Cellular Neuroscience, 12, 227. Available at: [Link]

-

Moldovan, M., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. PMC, 12, 227. Available at: [Link]

-

Grant, G. J., et al. (2000). An in Vivo Method for the Quantitative Evaluation of Local Anesthetics. Anesthesia & Analgesia, 91(1), 145-148. Available at: [Link]

-

Li, Y., et al. (2022). Deep simulated annealing for the discovery of novel dental anesthetics with local anesthesia and anti-inflammatory properties. ResearchGate. Available at: [Link]

-

Verlinde, S., et al. (2016). Local Anesthetic-Induced Neurotoxicity. International Journal of Molecular Sciences, 17(3), 339. Available at: [Link]

-

OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

-

FDA. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Department of Health and Human Services, Food and Drug Administration. Available at: [Link]

-

Eske, K., et al. (2024). In vivo assay for the evaluation of the effect of anesthesia on locomotor activity in the weakly electric fish Apteronotus leptorhynchus. PMC. Available at: [Link]

-

Ramot, Y., et al. (2019). Acute Histopathologic Findings Related to Needle Puncture Trauma during Subcutaneous Injection in the Sprague-Dawley Rat Model. Toxicologic Pathology, 47(1), 93-96. Available at: [Link]

-

Zhang, D., et al. (2012). Murine Pharmacokinetic Studies. PMC. Available at: [Link]

-

Pesi, R., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2176-2189. Available at: [Link]

-

FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Department of Health and Human Services, Food and Drug Administration. Available at: [Link]

-

ICH. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Harsha, V. V., et al. (2023). Evaluation of the local anesthetic, anti-inflammatory, and wound-healing potential of an injectable polyherbal formulation. Journal of Experimental Pharmacology, 15, 123-137. Available at: [Link]

-

Liu, X., et al. (2022). Histopathological results of skin and subcutaneous tissues at injection sites 48 h after administration. ResearchGate. Available at: [Link]

-

Park, J., et al. (2021). Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model. Medicina, 57(11), 1250. Available at: [Link]

-

NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]

-

Daitoku, D., et al. (2007). Changes in the rat subcutaneous connective tissue after saline and histamine injection in relation to fluid storage. Okajimas Folia Anatomica Japonica, 84(1), 29-36. Available at: [Link]

-

MuriGenics. (n.d.). Pk/bio-distribution. MuriGenics. Available at: [Link]

-

Lee, S., et al. (2021). Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model. PMC. Available at: [Link]

-

Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 92-96. Available at: [Link]

-

de Medeiros, G. V., et al. (2016). Experimental models for the study of neuropathic pain. Revista Dor, 17(Suppl 1), S27-S30. Available at: [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

-

Sakura, S., et al. (2002). The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine. Anesthesia & Analgesia, 94(2), 350-355. Available at: [Link]

-

Connecticut Anesthesia Associates. (2020). Anesthetic Effects of Spatial and Motor Abilities. Connecticut Anesthesia Associates. Available at: [Link]

-

GMP Navigator. (2020). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. GMP Navigator. Available at: [Link]

-

European Commission. (n.d.). Acute Toxicity. The Joint Research Centre. Available at: [Link]

-

U.S. Food and Drug Administration. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. FDA. Available at: [Link]

-

Slideshare. (n.d.). Models for screening of Local Anaesthetics.pptx. Slideshare. Available at: [Link]

-

FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Department of Health and Human Services, Food and Drug Administration. Available at: [Link]

-

Lin, Y. H., et al. (2020). Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. International Journal of Molecular Sciences, 21(24), 9726. Available at: [Link]

-

Iannitti, T., et al. (2020). Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior. PLoS One, 15(10), e0240447. Available at: [Link]

-

ECA Academy. (n.d.). ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. ECA Academy. Available at: [Link]

-

FDA. (2007). Guidance for Industry #169 - Drug Substance. U.S. Department of Health and Human Services, Food and Drug Administration. Available at: [Link]

-

Verlinde, S., et al. (2016). Local Anesthetic-Induced Neurotoxicity. ResearchGate. Available at: [Link]

-

FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. U.S. Department of Health and Human Services, Food and Drug Administration. Available at: [Link]

-

ResearchGate. (n.d.). ICH M7: Guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit carcinogenic risk. ResearchGate. Available at: [Link]

-

OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

-

OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

-

Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Slideshare. Available at: [Link]

Sources

- 1. optibrium.com [optibrium.com]

- 2. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute Histopathologic Findings Related to Needle Puncture Trauma during Subcutaneous Injection in the Sprague-Dawley Rat Model [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. database.ich.org [database.ich.org]

- 7. gmp-navigator.com [gmp-navigator.com]

"N-(2-methylphenyl)-2-(propylamino)acetamide" synthesis yield improvement

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of N-(2-methylphenyl)-2-(propylamino)acetamide . As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the causality behind experimental choices to enhance yield and purity.

Overview of the Synthetic Pathway

The synthesis of N-(2-methylphenyl)-2-(propylamino)acetamide is most effectively approached via a two-step process. This pathway is chosen for its reliability and the commercial availability of the starting materials.

-

Step 1: Amide Bond Formation. An acylation reaction between 2-methylaniline (o-toluidine) and chloroacetyl chloride to form the key intermediate, 2-chloro-N-(2-methylphenyl)acetamide .

-

Step 2: Nucleophilic Aliphatic Substitution. The subsequent reaction of the chloro-acetamide intermediate with propylamine, where the propylamino group displaces the chloride to yield the final product.

Caption: Overall two-step synthesis workflow.

Part 1: Troubleshooting Amide Formation (Step 1)

The formation of the amide intermediate, 2-chloro-N-(2-methylphenyl)acetamide, is a variation of the Schotten-Baumann reaction.[1] While robust, this step is sensitive to several factors that can dramatically impact yield and purity.

Frequently Asked Questions (FAQs) - Step 1

Q1: My reaction yield for 2-chloro-N-(2-methylphenyl)acetamide is consistently below 50%. What is the most likely cause?

A: The most common reason for a yield cap at 50% is the protonation of the starting amine. The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2] This HCl will protonate the unreacted 2-methylaniline, rendering it non-nucleophilic and unable to react with the chloroacetyl chloride. To overcome this, a base must be added to neutralize the HCl as it forms.[3]

Q2: What is the best choice of base for this reaction?

A: A non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is often preferred as they are soluble in common aprotic solvents and will not compete with the primary amine for the acyl chloride.[1][4] Alternatively, an aqueous solution of a mild inorganic base like sodium bicarbonate or potassium carbonate can be used in a biphasic system.[5]

Q3: My reaction mixture turned dark brown/black upon adding the chloroacetyl chloride. What does this indicate?

A: Dark coloration often suggests decomposition or polymerization side reactions. This can be caused by adding the highly reactive chloroacetyl chloride too quickly, leading to an uncontrolled exotherm. The reaction should be cooled (e.g., in an ice bath at 0 °C) and the acyl chloride should be added dropwise to maintain temperature control.[5]

Q4: My final product is contaminated with a white, water-soluble solid. What is it?

A: This is likely the hydrochloride salt of the base you used (e.g., triethylammonium chloride). This byproduct is typically removed during the aqueous work-up phase by washing the organic layer with water.

Troubleshooting Guide: Low Yield in Step 1

| Symptom on TLC/NMR | Possible Cause | Recommended Solution & Scientific Rationale |

| Significant unreacted 2-methylaniline. | 1. Insufficient Base: The generated HCl is protonating the starting amine, halting the reaction.[2][3] | Add at least one equivalent of a suitable base (e.g., triethylamine, pyridine) to scavenge the HCl. For optimal results, using a slight excess (1.1-1.2 equivalents) can be beneficial. |

| 2. Hydrolysis of Acyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by moisture.[3] | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination. | |

| Main product spot is faint; baseline streaking on TLC. | 1. Poor Temperature Control: An exothermic reaction can lead to decomposition and the formation of multiple byproducts. | Submerge the reaction flask in an ice bath (0 °C) before and during the dropwise addition of chloroacetyl chloride.[5] |

| 2. Impure Reagents: Old or improperly stored chloroacetyl chloride may have partially hydrolyzed to chloroacetic acid, which will not react under these conditions. | Use freshly opened or distilled chloroacetyl chloride. Verify the purity of 2-methylaniline before starting. | |

| Presence of a higher molecular weight byproduct. | 1. Diacylation: If the amide product is deprotonated by a strong base, it can potentially react with a second molecule of chloroacetyl chloride. | Avoid using overly strong bases. Ensure the primary amine is the more reactive nucleophile by controlling stoichiometry and addition order. |

Optimized Protocol for 2-chloro-N-(2-methylphenyl)acetamide (Step 1)

This protocol incorporates best practices to maximize yield and minimize side reactions.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) (approx. 0.5 M concentration).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 2-chloro-N-(2-methylphenyl)acetamide.

Part 2: Troubleshooting Nucleophilic Substitution (Step 2)

This step involves the reaction of the chloro-acetamide intermediate with propylamine. The primary challenge here is ensuring complete reaction while avoiding potential side reactions.

Sources

"N-(2-methylphenyl)-2-(propylamino)acetamide" purification challenges and solutions

Document ID: TSS-NPPA-PUR-001

Last Updated: January 27, 2026

Introduction

Welcome to the technical support guide for the purification of N-(2-methylphenyl)-2-(propylamino)acetamide. This molecule, a substituted N-aryl amide, shares structural similarities with local anesthetics like lidocaine and is of significant interest in pharmaceutical research and development.[1][2] Achieving high purity (>99%) is paramount for obtaining reliable data in downstream biological assays and meeting regulatory standards. The presence of unreacted starting materials, byproducts, or residual solvents can lead to erroneous experimental outcomes.[3]

This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. It combines troubleshooting scenarios with foundational knowledge to empower researchers to not only solve immediate problems but also to proactively design robust purification strategies.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues that may arise during the purification workflow. Each problem is followed by an analysis of probable causes and a detailed, step-by-step protocol for its resolution.

Problem 1: My initial TLC/LC-MS analysis of the crude product shows multiple spots/peaks, including what appear to be my starting materials.

-

Probable Cause: This is the most common scenario and indicates an incomplete reaction and/or the presence of side-products. The primary impurities are often the unreacted 2-methylaniline and chloroacetylating agent precursors, alongside various salts and potentially di-acylated byproducts.

-

Strategic Solution: Liquid-Liquid Acid-Base Extraction

The key to an efficient first-pass purification lies in exploiting the chemical nature of the target molecule. N-(2-methylphenyl)-2-(propylamino)acetamide contains a basic secondary amine (the propylamino group), making it soluble in aqueous acid, while many common organic impurities are not. This difference in reactivity is the foundation of an effective extractive workup.[4]

dot

Problem 2: My product streaks badly on my silica gel TLC plate and gives poor separation during column chromatography.

-

Probable Cause: The secondary amine in your product is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes tailing (streaking), leading to broad peaks and poor separation from closely eluting impurities.

-

Strategic Solution: Use a Modified Eluent or Alternative Stationary Phase

To mitigate this issue, the interaction between the basic analyte and the acidic stationary phase must be neutralized.

Solution A: Eluent Modification The most straightforward solution is to add a small amount of a basic modifier to the mobile phase. This base (e.g., triethylamine) will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically. [5] Table 1: Recommended Solvent Systems for Flash Chromatography

Polarity Base Solvent System Basic Modifier Typical Ratio (v/v/v) Notes Low-Medium Hexane / Ethyl Acetate Triethylamine (TEA) 80:20:0.5 to 50:50:1 Good for separating less polar impurities. Medium-High Dichloromethane / Methanol Triethylamine (TEA) 98:2:0.5 to 90:10:1 Excellent for more polar compounds. | High | Dichloromethane / Methanol | Ammonium Hydroxide (NH₄OH) | 95:5:0.5 | Use a solution of 7N NH₃ in MeOH as the methanol source. |

Experimental Protocol: Flash Column Chromatography

-

Dry Loading: For best results, pre-adsorb the crude product onto a small amount of silica gel. Dissolve your material in a minimal amount of a polar solvent (e.g., DCM/MeOH), add silica gel (~2-3 times the mass of your product), and concentrate to a dry, free-flowing powder.

-

Column Packing: Pack a flash column with silica gel using your chosen eluent system (including the basic modifier).

-

Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Begin elution with the mobile phase, collecting fractions and monitoring by TLC.

-

Gradient Elution (Optional): If impurities are close to your product, start with a lower polarity eluent (e.g., 95:5 DCM/MeOH + 1% TEA) and gradually increase the polarity to elute your product and then any remaining highly polar impurities.

Solution B: Alternative Stationary Phase If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is often a good alternative to silica for the purification of basic compounds. [6]

-

Problem 3: My product "oils out" or fails to crystallize during recrystallization.

-

Probable Cause: The compound is either too soluble in the chosen solvent, even when cold, or the presence of impurities is inhibiting the formation of a crystal lattice. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

-

Strategic Solution: Systematic Solvent Screening

Recrystallization is a powerful technique for achieving high purity but is highly dependent on selecting the right solvent system. [7][]An ideal solvent should dissolve the compound well when hot but poorly when cold.

Experimental Protocol: Solvent Screening for Recrystallization

-

Place a small amount of your product (~20-30 mg) into several different test tubes.

-

Add a few drops of a test solvent to each tube at room temperature. Good candidates for amides include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene. [7] 3. If the compound dissolves immediately at room temperature, the solvent is too good; discard it.

-

If the compound does not dissolve, heat the mixture gently. If it dissolves when hot, it is a potential candidate.

-

Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

-

Observe for crystal formation. If crystals form, you have found a good single-solvent system.

-

Binary Solvent System: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., DCM or ethanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool slowly.

-

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for N-(2-methylphenyl)-2-(propylamino)acetamide?

For a robust and scalable process, a multi-step approach is recommended.

dot

Caption: Recommended Multi-Step Purification Workflow.

-

Primary Purification: Always begin with an acid-base liquid-liquid extraction as described in Troubleshooting Problem 1. This is highly effective at removing the bulk of non-basic impurities and is easily scalable.

-

Secondary Purification: Assess the purity of the material from the extraction.

-

If it is relatively clean with minor impurities, recrystallization is the preferred method to obtain a highly crystalline, solvent-free final product.

-

If multiple, closely related impurities remain, flash column chromatography will be necessary for fine separation.

-

Q2: How can I definitively assess the purity of my final product?

A combination of methods provides the most trustworthy validation.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase like acetonitrile/water buffered with formic acid or phosphate is a good starting point. [9][10]Purity is determined by the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if their signals are visible and distinct from the product's signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.

Q3: What are the optimal storage conditions for the purified compound?

N-(2-methylphenyl)-2-(propylamino)acetamide, like many amines, can be susceptible to air oxidation over time, which may manifest as a discoloration (e.g., turning yellow or brown). For long-term storage, it is recommended to store the compound as a solid in a sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., 4 °C or -20 °C) and protected from light.

Q4: My final product is a viscous oil, not a solid. How can I solidify it?

If the product is an oil at room temperature, this may be its natural state. However, if it is expected to be a solid, the oiling may be due to residual solvent or impurities.

-

Remove Residual Solvent: Place the oil under high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable.

-